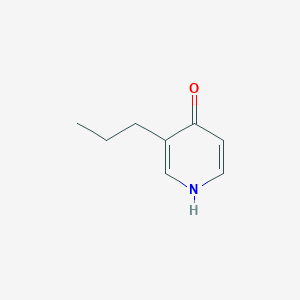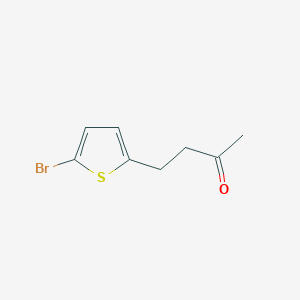
1-((3,4-Dichlorophenyl)thio)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-Dichlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12Cl2OS It is characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dichlorophenyl)thio)pentan-2-one typically involves the reaction of 3,4-dichlorothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1-((3,4-Dichlorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-((3,4-Dichlorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((3,4-Dichlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The thioether linkage and dichlorophenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
1-((2,4-Dichlorophenyl)thio)pentan-2-one: Similar structure but with different chlorine substitution pattern.
1-((3,4-Dichlorophenyl)thio)butan-2-one: Shorter carbon chain in the ketone moiety.
1-((3,4-Dichlorophenyl)thio)hexan-2-one: Longer carbon chain in the ketone moiety.
Uniqueness
1-((3,4-Dichlorophenyl)thio)pentan-2-one is unique due to its specific substitution pattern on the phenyl ring and the length of the carbon chain in the ketone moiety
属性
分子式 |
C11H12Cl2OS |
|---|---|
分子量 |
263.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-2-3-8(14)7-15-9-4-5-10(12)11(13)6-9/h4-6H,2-3,7H2,1H3 |
InChI 键 |
NUVSXIDQPNBIOM-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CSC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)

![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)
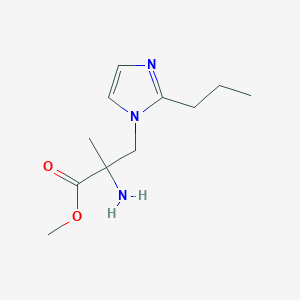
![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)
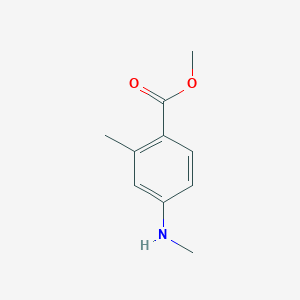

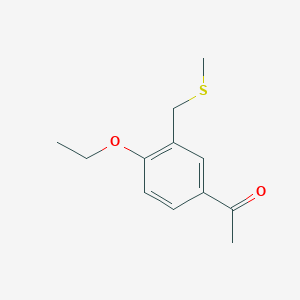
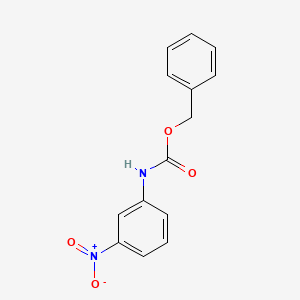

![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
